1-(tert-butyl)-3-((2-methyl-1H-indol-5-yl)methyl)thiourea
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Overview
Description
3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with tert-butyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The indole ring allows for π-π interactions with aromatic amino acids in proteins, while the thiourea group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA: Lacks the tert-butyl group, which may affect its biological activity and solubility.
3-TERT-BUTYL-1-[(1H-INDOL-5-YL)METHYL]THIOUREA: Similar structure but without the methyl group on the indole ring.
Uniqueness
3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity, biological activity, and solubility. These structural features make it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C15H21N3S |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-tert-butyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
InChI |
InChI=1S/C15H21N3S/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(19)18-15(2,3)4/h5-8,17H,9H2,1-4H3,(H2,16,18,19) |
InChI Key |
SWWAJJLRWXUCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC(C)(C)C |
Origin of Product |
United States |
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